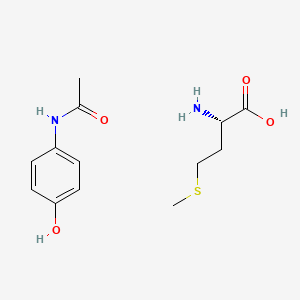
Pameton
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pameton, also known as this compound, is a useful research compound. Its molecular formula is C13H20N2O4S and its molecular weight is 300.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pameton, also known as palmitoylethanolamide, is a bioactive lipid that has garnered attention for its potential therapeutic applications, particularly in the fields of pain management and neuroinflammation. This article delves into the scientific research applications of this compound, supported by comprehensive data and case studies.
Chronic Pain Relief
Numerous studies have demonstrated the efficacy of this compound in managing chronic pain conditions. A meta-analysis highlighted its ability to significantly reduce pain intensity in patients suffering from chronic and neuropathic pain. Specifically, the analysis showed that this compound treatment resulted in a reduction of pain intensity by 1.04 points every two weeks compared to only 0.20 points in the control group .
Key Findings:
- Efficacy: this compound reduced pain intensity significantly more than placebo.
- Patient Demographics: Effects were consistent across different ages and genders.
- Safety Profile: No serious adverse events were reported during the studies.
Neuropathic Pain
This compound has shown promise in treating neuropathic pain associated with conditions like diabetic neuropathy and post-surgical pain. Its mechanism involves down-regulating mast cell activation and modulating glial cell functions, which are critical in the pathophysiology of neuropathic pain .
Comparative Efficacy Table
Propriétés
Numéro CAS |
99126-15-5 |
|---|---|
Formule moléculaire |
C13H20N2O4S |
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methylsulfanylbutanoic acid;N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2.C5H11NO2S/c1-6(10)9-7-2-4-8(11)5-3-7;1-9-3-2-4(6)5(7)8/h2-5,11H,1H3,(H,9,10);4H,2-3,6H2,1H3,(H,7,8)/t;4-/m.0/s1 |
Clé InChI |
JNJHMRCORHOFME-VWMHFEHESA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)O.CSCCC(C(=O)O)N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)O.CSCC[C@@H](C(=O)O)N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)O.CSCCC(C(=O)O)N |
Synonymes |
Pameton |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















